(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
Overview
Description
(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring two phosphine groups attached to an ethane backbone, allows for effective coordination with metal centers, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of (R,R)-1,2-dibromoethane with two equivalents of lithium diphenylphosphide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is usually heated to reflux in a suitable solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Metal complexes, such as palladium acetate or rhodium chloride.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: New phosphine ligands or metal complexes.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore the use of its metal complexes in drug development and delivery systems.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals through catalytic processes.
Mechanism of Action
The mechanism by which (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups to metal centers. This coordination stabilizes the metal complex and enhances its catalytic activity. The chiral nature of the ligand allows for the induction of chirality in the catalytic process, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used diphosphine ligand with similar coordination properties but lacking the chiral centers.
1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane: Another diphosphine ligand with methoxy substituents, offering different electronic properties.
1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]propane: A structurally similar ligand with a propane backbone instead of ethane.
Uniqueness
(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane stands out due to its chiral centers, which make it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with a variety of transition metals and its effectiveness in inducing chirality in catalytic processes highlight its uniqueness compared to other diphosphine ligands.
Properties
IUPAC Name |
(R)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMGTSPHFJVET-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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